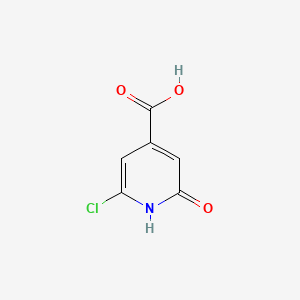

2-Chloro-6-hydroxyisonicotinic acid

Description

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acids

Halogenated pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with at least one halogen atom and one carboxylic acid group. The presence of the electron-withdrawing halogen and the acidic carboxyl group on the electron-deficient pyridine ring significantly influences the molecule's reactivity and physical properties. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialized materials. researchgate.netnih.gov

The position of the substituents on the pyridine ring gives rise to various isomers, such as picolinic, nicotinic, and isonicotinic acids, each with distinct chemical behaviors. nih.gov The introduction of a halogen atom further diversifies the chemical space, enabling a range of chemical transformations. For instance, the chlorine atom in 2-chloro-6-hydroxyisonicotinic acid can be displaced through nucleophilic substitution reactions, providing a pathway to novel derivatives. researchgate.net

The study of halogenated pyridine carboxylic acids is a dynamic area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential applications. princeton.edu The interplay between the different functional groups can lead to interesting intermolecular interactions, such as hydrogen and halogen bonding, which can be exploited in the design of co-crystals and other supramolecular assemblies. mdpi.com

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound and its analogs in contemporary science is multifaceted. In medicinal chemistry, the pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents. nih.govnih.gov Derivatives of these acids have shown a broad spectrum of biological activities, highlighting their potential in drug discovery. nih.gov For example, related compounds are used in the synthesis of anti-inflammatory drugs. researchgate.net

In the realm of materials science, the ability of these molecules to form ordered structures through non-covalent interactions is of great interest. The crystal engineering of such compounds can lead to the development of new materials with tailored properties. The study of the crystal structure of related hydroxynicotinic acids reveals how molecular packing is influenced by substituent effects. researchgate.net

Overview of Research Trajectories

Current research involving this compound and similar compounds is focused on several key areas. Synthetic chemists are exploring more efficient and environmentally friendly methods for the preparation of these molecules and their derivatives. This includes the development of novel catalytic systems for decarboxylative halogenation and other functionalization reactions. princeton.edu

Medicinal chemistry research continues to investigate the potential of this class of compounds as scaffolds for new drug candidates. This involves the synthesis of libraries of derivatives and their screening for various biological targets. nih.govnih.gov

Furthermore, materials scientists are investigating the self-assembly properties of these molecules to create novel supramolecular architectures. The understanding of intermolecular forces, such as hydrogen and halogen bonding, is crucial for designing functional materials with desired optical, electronic, or mechanical properties. mdpi.com

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Chloronicotinic Acid | 6-Chloronicotinic Acid | 2-Hydroxyisonicotinic Acid |

| CAS Number | 6313-51-5 chemicalbook.com | 2942-59-8 actylis.com | 5326-23-8 chemicalbook.com | 22282-72-0 chemicalbook.com |

| Molecular Formula | C6H4ClNO3 | C6H4ClNO2 pharmacompass.com | C6H4ClNO2 chemicalbook.com | C6H5NO3 |

| Molecular Weight | 173.55 g/mol | 157.55 g/mol pharmacompass.com | 157.55 g/mol chemicalbook.com | 139.11 g/mol |

| Appearance | White to light yellow to light red powder to crystal tcichemicals.com | White to cream powder chemicalbook.com | Off-white to beige crystalline powder chemicalbook.com | Data not available |

| Melting Point | >97.0%(GC)(T) tcichemicals.com | 176-178 °C (dec.) chemicalbook.com | 190 °C (dec.) chemicalbook.com | Data not available |

| Solubility | Data not available | Insoluble in water, soluble in organic solvents like benzene (B151609) and toluene (B28343) chemicalbook.com | Soluble in water, ethanol, methanol, DMSO; slightly soluble in chloroform (B151607) chemicalbook.com | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBKBWHQEQTDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284981 | |

| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-51-5 | |

| Record name | 6313-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloro-6-hydroxyisonicotinic Acid

Traditional synthetic approaches often begin with readily available precursors, such as dihydroxy-substituted isonicotinic acids, which are then chemically modified.

A primary route to chloro-substituted isonicotinic acids involves the chlorination of hydroxylated precursors. The most relevant and widely used starting material in this context is Citrazinic acid (2,6-dihydroxyisonicotinic acid). researchgate.netnih.gov The direct, selective mono-chlorination of citrazinic acid to yield this compound is challenging due to the presence of two reactive hydroxyl groups.

The established process typically involves a two-step sequence:

Dichlorination: Citrazinic acid is first converted to 2,6-dichloroisonicotinic acid. nih.gov This transformation replaces both hydroxyl groups with chlorine atoms and is a key step in activating the pyridine (B92270) ring for further modifications. rsc.orggoogle.com

Selective Dechlorination/Hydrolysis: The resulting 2,6-dichloroisonicotinic acid can then be selectively manipulated. While direct hydrolysis to the desired 2-chloro-6-hydroxy product can be difficult to control, related regioselective reactions have been developed. For instance, a directed dechlorination can produce 2-chloroisonicotinic acid, demonstrating the ability to differentiate the 2- and 6-positions. google.com

A typical chlorination reaction to produce the dichlorinated intermediate is summarized below:

Reaction Data: Chlorination of Citrazinic Acid

| Reactant | Reagent(s) | Temperature | Reaction Time | Product |

| Citrazinic acid | Chlorinating agent (e.g., POCl₃/PCl₅), (CH₃)₄NCl | 120–145 °C | 10–12 hours | 2,6-Dichloroisonicotinic acid |

This data is based on a representative procedure for the synthesis of the dichlorinated intermediate. google.com

Synthetic routes for this compound starting from isonicotinic acid N-oxide intermediates are not prominently described in the reviewed scientific literature. While the use of N-oxides is a common strategy for the functionalization of pyridine rings, specific applications for the synthesis of this particular isomer could not be substantiated from the available data. prepchem.comgoogle.com

The synthesis of this compound does not proceed via 6-hydroxynicotinic acid, as the latter is a different constitutional isomer (a derivative of pyridine-3-carboxylic acid). The correct and fundamental precursor for the isonicotinic acid (pyridine-4-carboxylic acid) core is citrazinic acid (2,6-dihydroxyisonicotinic acid). nih.govorgsyn.org The synthesis of the target compound and its relatives is therefore approached from this key intermediate.

While direct synthesis from DL-malic acid is not explicitly detailed, the foundational precursor, citrazinic acid, is commonly synthesized from citric acid, a structurally similar alpha-hydroxy acid. chemicalbook.commdpi.com This multistep transformation represents the genesis of the pyridinone ring system. The process involves the condensation of citric acid with a nitrogen source, typically urea (B33335) or ammonia (B1221849), under heat. google.comgoogle.com

One established method involves reacting citric acid and urea in a solvent at elevated temperatures. google.com The reaction proceeds through the formation of citrazinamide, which is subsequently hydrolyzed to citrazinic acid. google.com A modern adaptation of this method utilizes hydrothermal conditions to improve yield and purity. google.com

Synthesis Data: Citrazinic Acid from Citric Acid

| Reactant 1 | Reactant 2 | Conditions | Yield | Product Purity |

| Citric acid | Urea | Hydrothermal reaction (160-200 °C, 2-6 h) in deionized water | 70-85% | >96% |

This data is derived from a reported hydrothermal synthesis method. google.com

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry seeks to develop more efficient and selective methods for constructing complex molecules. In the context of this compound, this involves strategies that can precisely control the placement of functional groups on the pyridine ring.

Achieving regioselectivity is a significant challenge in the synthesis of asymmetrically substituted pyridines like this compound. A key innovation in this area is the development of directed or selective reactions that can distinguish between two similar positions, such as the C2 and C6 positions of the isonicotinic acid core.

An important example of such a strategy is the regioselective dechlorination of 2,6-dichloroisonicotinic acid. A patented method describes the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent to selectively remove the chlorine atom at one position, leading to the formation of 2-chloroisonicotinic acid. google.com This reaction proceeds by first reacting the dichlorinated acid with hydrazine hydrate, followed by treatment with a copper sulfate (B86663) solution. google.com This process highlights an advanced strategy where, after non-selective dichlorination, a subsequent regioselective step is used to achieve the desired mono-chloro substitution pattern. This type of selective functionalization is crucial for accessing specific isomers that are difficult to obtain through direct, controlled substitution.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine-based carboxylic acids is an area of growing importance, aiming to reduce environmental impact and enhance sustainability. ijcce.ac.ir While specific green synthesis routes for this compound are not extensively documented, general strategies applied to related compounds offer valuable insights.

One key principle is the use of less hazardous chemical syntheses. For instance, the synthesis of zinc pyridine-2,6-dicarboxylate (B1240393) complexes has been achieved through room-temperature solid-state reactions, a green chemistry approach that minimizes solvent usage. ijcce.ac.ir Another principle is the design of reactions with high atom economy, which is often addressed through multicomponent reactions (MCRs). MCRs allow for the synthesis of complex pyridine derivatives in a single step, reducing waste and improving efficiency. researchgate.net For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been developed for the synthesis of novel pyridine derivatives, showcasing an environmentally benign procedure with high yields and short reaction times. nih.gov

The use of renewable feedstocks and biocatalysis are also central tenets of green chemistry. Pyridine-2-carboxylic acid, itself a bioproduct, has been utilized as a green and efficient catalyst in the multicomponent synthesis of pyrazolo[3,4-b]quinolinones. nih.govrsc.org Such approaches, if adapted for this compound, could significantly improve the environmental profile of its synthesis.

Table 1: Examples of Green Synthesis Approaches for Pyridine Derivatives

| Starting Materials | Product | Green Chemistry Principle | Reference |

| p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Novel pyridine derivatives | Microwave-assisted synthesis, multicomponent reaction | nih.gov |

| Pyridine-2,6-dicarboxylic acid, Zinc compound | Zinc pyridine-2,6-dicarboxylate complex | Solid-state reaction | ijcce.ac.ir |

| Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | Use of a biocatalyst (Pyridine-2-carboxylic acid) | nih.govrsc.org |

Chemoenzymatic Transformations and Biocatalysis

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the production of complex and chiral molecules with high selectivity and under mild conditions. nih.gov For pyridine derivatives, this approach is particularly valuable for creating enantiomerically pure compounds.

A notable example is the chemoenzymatic preparation of chiral α-fluorinated secondary alcohols bearing a heteroaromatic ring. nih.gov This process involves the chemical introduction of a prochiral α-halogenated acyl moiety onto a picoline derivative, followed by the enzymatic reduction of the carbonyl group using an alcohol dehydrogenase from Lactobacillus kefir. This method achieves high enantiomeric excess (95->99%) and yields (up to 98%). nih.gov Such a strategy could be envisioned for the reduction of a precursor to this compound to introduce a chiral center.

Biocatalysis can also be integrated with metal-catalyzed reactions in one-pot syntheses. For instance, the combination of metal-catalyzed allylic alcohol isomerization with asymmetric bioamination has been demonstrated in an aqueous medium. entrechem.com This highlights the potential for developing novel chemoenzymatic cascades for the synthesis of complex pyridine derivatives. The use of enzymes like ketoreductases and transaminases has been successful in the synthesis of pharmaceuticals like Cinacalcet, demonstrating the industrial applicability of these methods. entrechem.com While direct chemoenzymatic synthesis of this compound is not reported, these examples with related structures strongly suggest the feasibility and potential benefits of such an approach.

Reactivity and Derivatization Studies

The reactivity of this compound is dictated by its three functional groups: the chloro substituent, the hydroxyl group, and the carboxylic acid. The pyridine ring itself also influences reactivity, particularly in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is enhanced compared to the 3-position due to the ability of the nitrogen atom to stabilize the transition state through resonance. vaia.com A variety of nucleophiles can displace the chloride, leading to a wide range of derivatives. wikipedia.org

Uncatalyzed nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyridines can be performed with secondary amines in a flow reactor at high temperatures, affording 2-aminopyridines in good yields. thieme-connect.com This method is advantageous as it avoids the use of metal catalysts. For instance, the reaction of 2-chloropyridine (B119429) with piperidine (B6355638) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures in a flow reactor yields 2-(piperidin-1-yl)pyridine. thieme-connect.com This approach is applicable to both electron-rich and electron-deficient 2-chloropyridines.

Table 2: Nucleophilic Substitution Reactions of 2-Chloropyridine Analogs

| 2-Chloroarene | Amine | Product | Yield | Reference |

| 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 88% | thieme-connect.com |

| 2-Chloro-5-nitropyridine | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | 95% | thieme-connect.com |

| 2-Chloroquinoline | Pyrrolidine | 2-(Pyrrolidin-1-yl)quinoline | 82% | thieme-connect.com |

These examples suggest that the chloro group in this compound would be a prime site for introducing diverse functionalities via nucleophilic substitution, allowing for the synthesis of a library of derivatives. The hydroxyl and carboxylic acid groups would likely require protection depending on the nucleophile and reaction conditions.

Oxidation and Reduction Reactions

The functional groups of this compound can undergo various oxidation and reduction reactions. The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgumn.edu Diborane (B2H6) can also be used for this transformation. libretexts.org Conversely, further oxidation of the carboxylic acid group would lead to decarboxylation, releasing carbon dioxide. libretexts.org

The pyridine ring itself can be reduced under certain conditions. Hydrogenation of pyridine yields piperidine, though this typically requires harsh conditions. wikipedia.org Milder reducing agents like lithium aluminum hydride can produce dihydropyridine (B1217469) derivatives. wikipedia.org The hydroxyl group on the ring can also influence its reactivity towards oxidation.

The electroreduction of picolinic acid (2-pyridinecarboxylic acid) has been studied, revealing that the reduction mechanism is pH-dependent and involves the protonated form of the heterocyclic nitrogen. epa.gov This suggests that the electrochemical behavior of this compound would also be complex and influenced by the protonation states of its functional groups.

Formation of Complex Molecular Architectures

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules. The pyridine core is a common scaffold in many biologically active compounds and natural products. rsc.orgresearchgate.net

Multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step. researchgate.net For example, the Hantzsch pyridine synthesis is a classic MCR that combines a β-keto acid, an aldehyde, and ammonia to form a dihydropyridine, which can then be oxidized to the pyridine derivative. wikipedia.org More modern MCRs, often catalyzed by green catalysts like pyridine-2-carboxylic acid, can produce intricate heterocyclic systems like pyrazolo[3,4-b]quinolinones with high efficiency. nih.govrsc.org

The functional groups on this compound provide multiple handles for participating in such reactions or for further elaboration of the resulting complex structures. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the chloro and hydroxyl groups can be modified through substitution or other reactions.

Synthesis of Analogs and Bioactive Derivatives

Pyridine carboxylic acids and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov The synthesis of analogs of these compounds is a major focus of medicinal chemistry research.

For example, pyridine-3-carboxamide (B1143946) analogs have been synthesized and shown to be effective against bacterial wilt in tomatoes. nih.gov These compounds were prepared through a multi-step synthesis, and their biological activity was found to be highly dependent on the substituents on the aromatic rings. nih.gov

The synthesis of analogs of 3-(2-aminoethoxy)pyridine, a potent nicotinic receptor agonist, has been achieved by introducing substituents at the 5' and 6'-positions of the pyridine ring. nih.gov One of the most potent analogs was a 5'-vinyl-6'-chloro substituted derivative, highlighting the impact of halogen substitution on biological activity. nih.gov

Given these precedents, this compound represents a promising scaffold for the development of new bioactive compounds. The chloro and hydroxyl groups can be systematically modified to explore the structure-activity relationship (SAR) and optimize for a desired biological target.

Table 3: Bioactive Pyridine Derivatives

| Compound Class | Biological Activity | Reference |

| Pyridine-3-carboxamide analogs | Antibacterial (against Ralstonia solanacearum) | nih.gov |

| 5'- and 6'-substituted 3-(2-aminoethoxy)pyridine analogs | Nicotinic receptor ligands | nih.gov |

| 2-Imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides | Antifungal and antibacterial | rsc.org |

Chlorothiazole Derivatives

The synthesis of thiazole (B1198619) derivatives is of significant interest due to their presence in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. semanticscholar.org General methods for creating the thiazole ring often involve the reaction of a compound containing a thiocyanate (B1210189) or isothiocyanate group with a molecule that can undergo cyclization. semanticscholar.org For instance, 2-chloro-5-chloromethylthiazole (B146395) can be synthesized from 1,3-dichloropropene, which is first converted to an isothiocyanate derivative and then chlorinated. semanticscholar.org

However, based on a review of current scientific literature, there are no established or documented methods for the direct synthesis of chlorothiazole derivatives starting from this compound. The specific reactivity and conditions required to transform the pyridine core of this compound into a thiazole ring system have not been reported.

Triorganotin Compounds

Organotin compounds, particularly triorganotin esters, are a class of organometallic compounds with diverse applications. While direct studies on the reaction of this compound with triorganotin compounds are not detailed in the available literature, research on a closely related structural isomer, 5-chloro-6-hydroxynicotinic acid, provides significant insights into the potential reactivity.

In a study involving 5-chloro-6-hydroxynicotinic acid, it was reacted with various bis(triorganotin) oxides, (R₃Sn)₂O, in a 1:2 stoichiometric ratio. scientific.net This reaction yielded a series of eight distinct triorganotin esters. The research demonstrated that the tin atom in the resulting compounds becomes five-coordinated, adopting a trigonal bipyramidal geometry. scientific.net This coordination occurs through bonds with the three organic R groups, one oxygen atom from the carboxylate group, and the oxygen from the phenolic hydroxide (B78521) group. A key finding was the formation of one-dimensional linear polymers through intermolecular interactions between the phenolic oxygen of one molecule and the tin atom of an adjacent molecule. scientific.net

The various triorganotin esters synthesized from 5-chloro-6-hydroxynicotinic acid are detailed in the table below.

| Reactant (R₃Sn)₂O, where R = | Resulting Triorganotin Compound Structure |

| Phenyl (Ph) | Triphenyltin 5-chloro-6-hydroxynicotinate |

| 2-Chlorobenzyl (2-ClC₆H₄CH₂) | Tris(2-chlorobenzyl)tin 5-chloro-6-hydroxynicotinate |

| 2-Fluorobenzyl (2-FC₆H₄CH₂) | Tris(2-fluorobenzyl)tin 5-chloro-6-hydroxynicotinate |

| 4-Cyanobenzyl (4-CNC₆H₄CH₂) | Tris(4-cyanobenzyl)tin 5-chloro-6-hydroxynicotinate |

Iii. Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Different regions of the electromagnetic spectrum are used to probe various aspects of a molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For compounds related to 2-Chloro-6-hydroxyisonicotinic acid, such as 2-Chloronicotinic acid, ¹H NMR spectra have been recorded. In one instance, the spectrum of 2-Chloronicotinic acid was obtained at 89.56 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemicalbook.com The observed chemical shifts were assigned to the different protons in the molecule, with signals appearing at approximately 8.569 ppm, 8.241 ppm, and 7.556 ppm, in addition to a broad signal for the carboxylic acid proton around 14 ppm. chemicalbook.com Similarly, the ¹H NMR spectrum for 2-Chloro-6-hydroxynicotinic acid is also available, providing crucial data for its structural confirmation. chemicalbook.com The analysis of these spectra, including the chemical shifts and coupling patterns, allows for the precise mapping of the proton framework of the molecule.

Table 1: ¹H NMR Chemical Shift Data for Related Compounds

| Compound | Solvent | Frequency (MHz) | Chemical Shifts (ppm) |

|---|---|---|---|

| 2-Chloronicotinic acid | DMSO-d6 | 89.56 | ~14, 8.569, 8.241, 7.556 |

| 2-Chloro-6-hydroxynicotinic acid | - | - | Data available chemicalbook.com |

| 2-Hydroxy-isonicotinic acid | - | - | Consistent with structure medchemexpress.com |

Data presented is based on available information for related structures.

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a molecule provides a unique "fingerprint" that can be used for identification. For derivatives of isonicotinic acid, such as 2-amino-6-chloroisonicotinic acid hydrazide, the IR spectrum has been documented. nist.gov This spectrum, part of the Coblentz Society's evaluated infrared reference spectra collection, reveals characteristic absorption bands corresponding to its specific functional groups. nist.gov While a detailed analysis of the IR spectrum for this compound is not explicitly detailed in the provided search results, IR spectra for closely related compounds like 2-Chloronicotinic acid are available and show characteristic peaks for the carboxylic acid and the pyridine (B92270) ring. chemicalbook.com The study of such spectra is crucial for confirming the presence of the hydroxyl and carboxylic acid functionalities, as well as the chloro-substituted pyridine ring in this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For the related compound 6-Hydroxynicotinic acid, mass spectrometry data has been recorded using techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight). massbank.eu In positive ion mode, the precursor ion [M+H]⁺ was observed at an m/z of 140.03474. massbank.eu In negative ion mode, the precursor ion [M-H]⁻ was observed at an m/z of 138. massbank.eu The fragmentation of these precursor ions provides valuable structural information. For instance, the mass spectrum of 2-Chloroisonicotinic acid shows major peaks at m/z 157, 159, and 122, corresponding to the molecular ion and its fragments. nih.gov This type of analysis is instrumental in confirming the elemental composition and connectivity of this compound.

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Mode | Precursor Ion | m/z |

|---|---|---|---|

| 6-Hydroxynicotinic acid | ESI-Positive | [M+H]⁺ | 140.03474 |

| 6-Hydroxynicotinic acid | ESI-Negative | [M-H]⁻ | 138 |

| 2-Chloroisonicotinic acid | GC-MS | - | 157, 159, 122 |

Data is based on available information for related structures.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The electronic absorption and emission properties of various quinazoline (B50416) derivatives, which share structural similarities with isonicotinic acids, have been studied in different solvents. researchgate.net These studies help in understanding the influence of substituents on the intramolecular charge transfer properties of the molecules. researchgate.net The UV-Vis spectrum is sensitive to the electronic structure of the molecule and can be affected by the solvent environment and the solid-state packing of the molecules.

Crystallographic Analysis and Polymorphism Research

Crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This is crucial for understanding the physical properties of a compound and for studying polymorphism, the ability of a substance to exist in more than one crystal form.

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystal. This technique has been instrumental in characterizing the solid-state structures of numerous organic compounds, including those with pharmaceutical relevance. For instance, the crystal structures of three polymorphic forms of Acitretin were determined using single-crystal and powder X-ray diffraction methods. nih.gov This study revealed different hydrogen-bonding arrangements in each polymorph, leading to distinct crystal packing. nih.gov Similarly, a new monoclinic polymorph of chlorothiazide (B1668834) was identified and its structure determined by single-crystal X-ray diffraction, highlighting differences in intermolecular hydrogen bonds compared to a known triclinic form. researchgate.net The application of this technique to this compound would provide unequivocal proof of its molecular structure in the solid state and reveal details about its intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups. Such studies are also fundamental in identifying and characterizing any potential polymorphs of the compound. mdpi.commdpi.com

Tautomeric Forms in Crystalline and Gaseous Phases

The phenomenon of tautomerism, where a molecule exists in two or more interconvertible forms, is a critical aspect of the chemistry of this compound and related hydroxypyridines. Research has shown that the position of the chloro substituent significantly influences the tautomeric equilibrium between the hydroxy (lactim) and the oxo (lactam) forms.

In the gaseous phase, studies on chlorinated 2-hydroxypyridines have indicated that the lactim tautomer is generally the predominant species. nih.gov Specifically, chlorination at the 6-position, as in this compound, strongly stabilizes the syn-periplanar lactim (OHs) form. nih.gov This preference in the gas phase is a crucial intrinsic property of the isolated molecule. However, the presence of a solvent can dramatically shift this equilibrium. In solution, the oxo (or C=O) form is significantly stabilized, often becoming the dominant tautomer. nih.gov

Spectroscopic methods, particularly UV/Vis and NMR spectroscopy, have been instrumental in studying these tautomeric equilibria. researchgate.net While NMR can sometimes be ambiguous in distinguishing between tautomers, UV/Vis spectroscopy has proven effective for the quantitative determination of the different forms in various solvents. researchgate.netuky.edu For instance, in a study of related 2-hydroxypyridines, the oxo-form was found to be predominant in both CDCl₃ and DMSO for some derivatives. researchgate.net The interplay of electronic effects from substituents and the polarity of the medium are key determinants of the tautomeric balance. researchgate.net

Table 1: Predominant Tautomeric Forms of Chloro-Substituted 2-Hydroxypyridines in Different Phases

| Compound | Phase | Predominant Tautomer | Reference |

| 6-chloro-2-hydroxypyridine | Gas Phase | Lactim (OHs) | nih.gov |

| 5-chloro-2-hydroxypyridine | Gas Phase | Lactim (OHs) and Oxo (C=O) | nih.gov |

| Substituted 2-hydroxypyridines | Solution | Oxo (C=O) | nih.gov |

Polymorphism and Its Impact on Solid-State Properties

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point. researchgate.netnih.gov

Research into compounds structurally related to this compound, such as 3-chloroisonicotinic acid, has revealed the existence of multiple polymorphs. rsc.org In the case of 3-chloroisonicotinic acid, three polymorphs (I, II, and III) were identified, differing in the torsion angle between the aromatic ring and the carboxylic acid group. rsc.org These polymorphs exhibit different hydrogen-bonding patterns, with all three forming hydrogen-bonded chains based on the acid-pyridine heterosynthon. rsc.org Thermal analysis showed that the metastable forms (II and III) undergo solid-to-solid phase transitions to the most stable form (I) upon heating. rsc.orgresearchgate.net

The study of polymorphism extends to understanding how different molecular conformations and intermolecular interactions, such as hydrogen bonding, lead to different crystal packing arrangements. uky.edu For instance, the polymorphism of 2-(phenylamino)nicotinic acid is characterized by different degrees of conjugation between the two aromatic rings, resulting in conformational polymorphism. uky.edu This leads to distinct colors and hydrogen-bonding arrangements among the polymorphs. uky.edu The ability to control the crystallization conditions is crucial for obtaining specific polymorphic forms. uky.edu

Table 2: Polymorphism in Related Isonicotinic Acid Derivatives

| Compound | Number of Polymorphs Identified | Key Differentiating Feature | Reference |

| 3-Chloroisonicotinic Acid | 3 (Forms I, II, III) | Torsion angle between the aromatic ring and carboxylic acid | rsc.org |

| 2-(Phenylamino)nicotinic Acid | 4 | Degree of conjugation of the two aromatic rings (Conformational Polymorphism) | uky.edu |

| 2-(p-Tolylamino)nicotinic Acid | 3 (Forms I, II, III) | Hydrogen bonding (Neutral vs. Zwitterionic) | researchgate.net |

pH-Dependent Crystallization Behavior

The pH of the crystallization medium plays a critical role in determining the solid-state form of ionizable compounds like this compound. Studies on a family of hydroxynicotinic acids have demonstrated that varying the pH of an aqueous solution can lead to a diverse range of crystallization outcomes, including individual crystals of different morphologies, microcrystalline powders, and even amorphous solids. mdpi.comresearchgate.net

This pH-dependent crystallization is directly linked to the different protonation states of the molecule in solution. mdpi.com Species distribution diagrams, which predict the predominant ionic species at a given pH, are valuable tools for interpreting the crystallization results. mdpi.com For example, in the study of 2-hydroxynicotinic acid, different crystalline forms were obtained at various pH values, corresponding to the expected protonated (LH₃⁺), neutral (LH₂), and deprotonated (LH⁻, L²⁻) species. mdpi.comresearchgate.netmdpi.com

The characterization of these different solid forms is typically carried out using powder X-ray diffraction (PXRD), which provides a fingerprint of the crystal structure. mdpi.comresearchgate.netmdpi.com The complexity of the PXRD patterns can indicate the presence of mixtures of different phases or the formation of new crystalline structures corresponding to specific ionic forms of the molecule. researchgate.netmdpi.com This highlights the importance of precise pH control during crystallization processes to ensure the desired solid form is obtained. mdpi.com

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 2-Chloro-6-hydroxyisonicotinic acid. These methods, including Ab Initio and Density Functional Theory (DFT), are employed to predict various molecular properties from first principles.

The energetic properties of hydroxynicotinic acid derivatives have been a subject of combined experimental and computational investigation. While direct studies on this compound are not extensively documented in the provided search results, a comprehensive study on the closely related isomer, 5-chloro-6-hydroxynicotinic acid (5Cl6HNA), offers significant insights. nih.gov This research utilized high-level computational methods to determine its gas-phase enthalpy of formation.

A variety of computational methods, including DFT with B3LYP functional (using cc-pVTZ and aug-cc-pVTZ basis sets), G3MP2, and CBS-QB3, were used to predict the gaseous-phase enthalpies of formation for a series of hydroxynicotinic acids. nih.gov The study found that the high-accuracy composite methods, G3MP2 and CBS-QB3, provided predictions that were in excellent agreement with experimental data derived from combustion calorimetry and Knudsen effusion techniques. nih.gov In contrast, the DFT B3LYP results were found to be reliable only when well-balanced isodesmic reactions were employed for the calculations. nih.gov The experimental stability order, determined by the gaseous standard molar enthalpy of formation (ΔfHm°(g)), showed 5Cl6HNA to be the most stable among the studied isomers. nih.gov This stability was accurately reproduced by the G3MP2 and CBS-QB3 methods. nih.gov

Table 1: Comparison of Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfHm°(g) in kJ·mol⁻¹) for 5-Chloro-6-hydroxynicotinic Acid (Data sourced from a study on hydroxynicotinic acids nih.gov)

| Method | Calculated/Experimental Value (kJ·mol⁻¹) |

|---|---|

| Experimental | -468.6 ± 4.5 |

| G3MP2 (atomization) | -466.8 |

| CBS-QB3 (atomization) | -470.9 |

| B3LYP/aug-cc-pVTZ (isodesmic) | -468.5 |

The presence of a hydroxyl group on the pyridine (B92270) ring introduces the possibility of tautomerism, specifically the hydroxy-oxo (lactim-lactam) equilibrium. For hydroxypyridines, this equilibrium can be significantly influenced by the molecular environment and substitution patterns. nih.gov

Computational studies at the G3MP2 and CBS-QB3 levels of theory for compounds in the gas phase at 298.15 K have explored this phenomenon. nih.gov For 2-hydroxynicotinic acid, the oxo form is favored. nih.gov Conversely, 4-hydroxynicotinic acid prefers the hydroxy form. nih.gov In the case of 6-hydroxynicotinic acid and the closely related 5-chloro-6-hydroxynicotinic acid, theoretical calculations suggest that neither the hydroxy nor the oxo tautomer is strongly dominant in the gas phase. nih.gov However, experimental evidence from single-crystal X-ray diffraction and FT-IR spectroscopy indicates that 5-chloro-6-hydroxynicotinic acid crystallizes in the oxo tautomeric form, characterized by N-H and C=O bonds. nih.gov

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the C-C single bond connecting the carboxyl group to the ring gives rise to different conformers. The stability of these conformers is influenced by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding between the carboxylic acid proton and the ring nitrogen or the adjacent hydroxyl group.

While specific conformational analysis studies on this compound are not detailed in the search results, theoretical methods are well-suited for such investigations. Ab initio and DFT calculations can be used to locate stable conformers and the transition states that separate them on the potential energy surface. rsc.org Factors such as electrostatic interactions between substituents and the ring are crucial in determining the relative stability of conformers, and these can be modeled effectively with modern force fields and quantum chemical methods. rsc.orgnih.gov For related substituted pyridines, semi-empirical methods like AM1 and PM5 have been used to examine conformational equilibria in solution. mdpi.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. mdpi.com By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, interactions with solvent molecules, and the formation of intermolecular interactions like hydrogen bonds. nih.govyoutube.com

Although no specific MD studies on this compound were found, this technique is widely applied in drug discovery and materials science. mdpi.com An MD simulation would typically start with a quantum mechanically optimized structure and use a classical force field to propagate the motion of atoms. rsc.org Such simulations could reveal the stability of different tautomers and conformers in an aqueous environment, explore the dynamics of hydrogen bonding networks, and predict how the molecule might interact with a biological receptor. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. These models are pivotal in drug design for predicting the activity of new compounds.

For derivatives of isonicotinic acid hydrazide, QSAR studies have been performed to understand their tuberculostatic activity. nih.gov In these studies, biological activity was correlated with various physicochemical properties of the substituents, including electronic, steric, and lipophilic parameters. nih.gov The findings suggested that the reactivity of the pyridine nitrogen atom is a crucial factor for the biological action of these compounds. nih.gov While a specific SAR model for this compound is not available, these related studies indicate that descriptors representing the electronic character (e.g., Hammett constants), size (e.g., STERIMOL parameters), and hydrophobicity (e.g., logP) of the chloro and hydroxyl substituents would be important variables in constructing such a model.

Predictive Analysis of Chemical Reactivity and Pathways

The reactivity of this compound can be predicted using computational methods that analyze its electronic structure. Quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often used to this end. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

The reactivity of the molecule will be dictated by the interplay of its functional groups: the pyridine ring, the carboxylic acid, the hydroxyl group, and the chlorine atom. The pyridine nitrogen is a potential site for protonation or alkylation. nih.govbuketov.edu.kz The carboxylic acid can undergo esterification or amide formation. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating potential of the hydroxyl group, will modulate the electron density of the pyridine ring, influencing its susceptibility to electrophilic or nucleophilic attack. In chemico assays, which measure reactivity with model nucleophiles, can be used in conjunction with computational predictions to develop models for toxicity and other biological endpoints. europa.eu

V. Biological and Biomedical Research Applications

Investigation as an Intermediate in Bioactive Compound Synthesis

The strategic placement of reactive sites on the 2-chloro-6-hydroxyisonicotinic acid scaffold allows for its elaboration into a diverse array of more complex molecules with applications in agriculture, pharmaceuticals, and materials science.

The utility of this compound and its close structural relatives extends to the agrochemical industry. Halogenated pyridines are crucial intermediates in the production of many pesticides. For instance, the related compound 2-chloro-6-trichloromethylpyridine is a key advanced intermediate for various fungicides. jubilantingrevia.com While direct evidence for this compound's use in imidacloprid (B1192907) synthesis is not prevalent in the reviewed literature, the analogous 2-chloronicotinic acid derivatives are recognized as important intermediates for insecticides and herbicides. researchgate.net The synthesis of neonicotinoid insecticides like imidacloprid often involves the condensation of a chlorinated pyridine (B92270) derivative with an appropriate amine. The structural motif of this compound provides a foundational framework that can be chemically modified to produce such agrochemical end-products. The development of pesticides frequently relies on such versatile intermediates to create new and effective crop protection agents. echemi.com

Pyridine carboxylic acid isomers, including isonicotinic acid derivatives, have a rich history in drug discovery, leading to a wide range of therapeutic agents. nih.gov Research has demonstrated that 2-chloronicotinic acid, a positional isomer of the title compound, is a valuable intermediate in the synthesis of medical antibiotics and anti-cardiovascular drugs. researchgate.net The reactivity of the chloro and carboxylic acid groups allows for the construction of more complex molecular architectures. For example, derivatives of 2-arylaminonicotinic acids, synthesized from 2-chloronicotinic acid, are known for their anti-inflammatory properties. researchgate.net Although specific examples detailing the direct use of this compound are not as common, its structural similarity to these well-established pharmaceutical intermediates suggests its potential as a scaffold for developing new therapeutic agents. The core structure is amenable to various chemical transformations, making it an attractive starting point for creating libraries of compounds for drug screening.

While direct mentions of this compound in dye synthesis are scarce, the broader class of nicotinic acid derivatives has found applications in the field of dyes and heat additives. researchgate.net The aromatic nature of the pyridine ring and the presence of functional groups that can act as chromophores or auxochromes suggest its potential utility in this area. The reactivity of the chloro and hydroxyl groups allows for the attachment of various moieties that can influence the color and properties of the resulting dye molecules.

Metabolism and Environmental Fate Studies

Metabolic Pathways and Metabolite Identification

There is no direct research available on the metabolic pathways and specific metabolites of this compound in any organism. Studies on the metabolism of the parent compound, nicotinic acid (a form of vitamin B3), reveal two primary metabolic routes: the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and conjugation with glycine (B1666218) to form nicotinuric acid. nih.gov Catabolism of NAD subsequently produces various metabolites, with 2-pyridone being a prominent one. nih.gov It is plausible that this compound could undergo analogous conjugation or oxidation reactions. Research on a structurally similar compound, 5-chloro-2-hydroxynicotinic acid, identified 5-chloro-2,6-dihydroxynicotinic acid as the initial metabolite in its degradation by Mycobacterium sp. nih.gov This suggests that hydroxylation could be a key initial step in the metabolism of this compound as well.

Biotransformation and Biodegradation Research

Specific biotransformation and biodegradation studies for this compound are not found in the current scientific literature. However, research on the biodegradation of related chlorinated pyridine compounds provides some insights. For instance, a study on the degradation of 5-chloro-2-hydroxynicotinic acid by a Mycobacterium species revealed that the bacterium could utilize the compound as its sole source of carbon and energy. nih.gov The proposed degradation pathway involved an initial hydroxylation step, followed by the release of the chloride ion. nih.gov Other research has shown that microorganisms containing dioxygenase enzymes can metabolize substituted pyridines, often through hydroxylation of the pyridine ring. nih.gov The position of substituents on the pyridine ring plays a crucial role in determining the regioselectivity of the enzymatic attack. nih.gov

Environmental Persistence and Degradation (excluding ecotoxicity)

The environmental persistence and degradation profile of this compound has not been specifically determined. However, the environmental fate of chlorinated pyridines, a class to which this compound belongs, has been a subject of interest, particularly in the context of agricultural chemicals. epa.govtandfonline.com Pyridine and its derivatives can be introduced into the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is influenced by both abiotic factors, such as photochemical transformation, and biotic processes like microbial degradation. tandfonline.comresearchgate.net While some pyridines are readily degraded in soil, the presence and position of chlorine substituents can significantly impact their biodegradability and persistence. tandfonline.comresearchgate.net For example, some chlorinated pyridines have been reported to be persistent in anaerobic conditions. nih.gov Pyridine carboxylic acid herbicides, a related class of compounds, are known for their persistence, which allows them to remain effective for extended periods. vt.edu

Below is a table summarizing the findings on the degradation of a closely related compound, which may offer clues to the potential biotransformation of this compound.

| Compound | Degrading Organism | Initial Metabolite | Key Transformation |

| 5-chloro-2-hydroxynicotinic acid | Mycobacterium sp. BA | 5-chloro-2,6-dihydroxynicotinic acid | Hydroxylation |

Table 1. Degradation of a structurally similar compound. nih.gov

Vi. Advanced Research Directions and Emerging Areas

Materials Science Applications

The multifunctional nature of 2-Chloro-6-hydroxyisonicotinic acid, with its potential for hydrogen bonding, coordination with metal ions, and polymerization, makes it a candidate for the development of novel materials.

The development of novel materials with tailored properties is a significant area of research. While direct studies on this compound are emerging, research on analogous pyridine (B92270) carboxylic acid ligands provides strong evidence for its potential in creating functional materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, separation, and catalysis.

For instance, the coordination of metal ions with pyridine-based ligands can result in complex three-dimensional structures with porous architectures. The specific properties of these materials are dictated by the nature of the metal ion and the organic ligand. The chloro and hydroxyl substituents on the pyridine ring of this compound could influence the resulting framework's topology, porosity, and electronic properties.

Coordination Polymers: Research on related ligands like 2-chloronicotinic acid and various hydroxynicotinic acids has demonstrated their ability to form coordination polymers with transition metals. researchgate.netatlantis-press.com These studies suggest that this compound could act as a versatile ligand, with the carboxylate group and the pyridine nitrogen atom coordinating to metal centers to form extended networks.

Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials with exceptionally high surface areas. The synthesis of MOFs often utilizes organic linkers containing carboxylic acid groups. While specific MOFs based on this compound are not yet widely reported, the principles of MOF synthesis suggest its suitability as a linker molecule. The functional groups on the pyridine ring could be further modified post-synthesis to tune the properties of the MOF.

Table 1: Examples of Coordination Polymers with Related Pyridine-Based Ligands

| Ligand | Metal Ion | Resulting Structure | Potential Application |

| 2-Chloronicotinic Acid | Copper(II) | One-dimensional chain | Catalysis |

| 6-Hydroxynicotinic Acid | Zinc(II) | Two-dimensional network | Luminescence |

| Pyridine-2,5-dicarboxylic Acid | Lanthanide(III) | Three-dimensional framework | Gas Adsorption |

This table presents data for related compounds to illustrate the potential of this compound in forming similar structures.

The presence of reactive functional groups in this compound suggests its potential use as a monomer or a modifying agent in polymer chemistry.

While direct polymerization studies of this compound are not extensively documented, research on the incorporation of pyridine derivatives into polymer backbones highlights potential pathways. For example, the carboxylic acid group can be used for polyester (B1180765) or polyamide formation. The hydroxyl group offers another site for esterification or etherification reactions, allowing for the creation of cross-linked polymers or graft copolymers. The chloro-substituent can also be a site for further chemical modification.

Research on the synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives has shown that such polymers can exhibit interesting properties like fluorescence and antimicrobial activity. mdpi.com This suggests that incorporating this compound into polymer chains could lead to new functional polymers with applications in areas such as smart coatings, drug delivery systems, and specialized membranes.

Analytical Chemistry Method Development

The accurate detection and quantification of this compound are crucial for its study in various scientific disciplines. The development of robust analytical methods is therefore an important area of research.

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. For pyridine carboxylic acid isomers, reversed-phase HPLC is a common approach. helixchrom.com The separation can be optimized by adjusting the mobile phase composition, pH, and the type of stationary phase. The development of specific HPLC methods for this compound would involve optimizing these parameters to achieve good resolution and peak shape. The use of a photodiode array (PDA) detector would allow for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment. mdpi.com

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): For GC analysis, derivatization of the carboxylic acid and hydroxyl groups of this compound would likely be necessary to increase its volatility. The high-resolution and sensitivity of TOF-MS would be advantageous for identifying and quantifying trace amounts of the compound and its potential metabolites or degradation products.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly well-suited for the analysis of complex samples. A UHPLC-MS/MS method for this compound would offer low detection limits and high specificity, making it ideal for pharmacokinetic studies or environmental monitoring. The presence of chlorine would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. libretexts.orglibretexts.org

Table 2: Chromatographic Methods for Analysis of Related Compounds

| Analyte | Chromatographic Method | Detector | Key Findings |

| Pyridinecarboxylic acid isomers | Reversed-Phase HPLC | UV | Successful separation of isomers achieved by optimizing mobile phase pH and composition. helixchrom.com |

| Halogenated organic compounds | FT-ICR-MS | MS | Identification of halogenated compounds in complex mixtures. nih.gov |

| Hydroxysteroids (derivatized with pyridine carboxylates) | LC-ESI-MS | MS | Sensitive and specific determination of analytes. nih.gov |

This table showcases analytical methodologies for similar compounds, indicating potential strategies for this compound analysis.

Spectroscopic techniques provide valuable information about the structure and concentration of a compound.

UV-Vis Spectroscopy: this compound is expected to show characteristic absorbance in the UV region due to its aromatic pyridine ring and the presence of auxochromic groups (hydroxyl and carboxyl). UV-Vis spectroscopy can be a straightforward method for quantification, provided there are no interfering substances.

Fluorescence Spectroscopy: While not all pyridine derivatives are fluorescent, some exhibit fluorescence, which can be a highly sensitive detection method. Research would be needed to determine if this compound or its derivatives possess fluorescent properties that could be exploited for analytical purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The 1H NMR spectrum of this compound has been reported, providing key information about the proton environments in the molecule. libretexts.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom in this compound would produce a characteristic M+2 isotopic peak in a 3:1 ratio, which is a powerful diagnostic tool for its identification. libretexts.orgjove.com

Interdisciplinary Research with Biotechnology and Microbiology

The interface of chemistry with biotechnology and microbiology opens up exciting avenues for the application and transformation of this compound.

Research on the microbial degradation of pyridine and its derivatives has shown that various microorganisms can utilize these compounds as carbon and nitrogen sources. nih.govnih.govresearchgate.netresearchgate.net The biodegradability of pyridine derivatives is highly dependent on the nature and position of the substituents. tandfonline.com Studies on related compounds suggest that the degradation of this compound would likely involve initial enzymatic hydroxylation, followed by ring cleavage. tandfonline.com

Enzymatic Transformations: Enzymes, as biocatalysts, can perform highly selective transformations under mild conditions. Hydroxylases, for example, are enzymes that can introduce hydroxyl groups into organic molecules. nih.gov The enzymatic hydroxylation of the pyridine ring of this compound could lead to the synthesis of novel, potentially bioactive, polyhydroxylated derivatives.

Microbial Metabolism: Investigating the microbial metabolism of this compound could lead to the discovery of novel metabolic pathways and enzymes. This knowledge could be applied in bioremediation to remove this and related compounds from the environment. Furthermore, the intermediates of microbial metabolism could be valuable synthons for the chemical synthesis of other complex molecules.

Q & A

Q. What analytical techniques are recommended for assessing the purity of 2-Chloro-6-hydroxyisonicotinic acid?

Thin-layer chromatography (TLC) using silica gel plates with a solvent system of butyl alcohol, water, and acetic acid (60:25:15) can effectively detect trace impurities. This method, adapted from USP protocols for structurally similar chlorinated acids, allows visualization under short-wavelength UV light . For quantitative purity, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (≥95% threshold) is advised, as referenced in pharmacopeial standards for related compounds .

Q. What safety precautions are critical when synthesizing this compound?

Due to the presence of reactive chlorine and hydroxyl groups, use fume hoods for handling volatile intermediates and wear nitrile gloves to prevent dermal exposure. Safety data for structurally analogous compounds (e.g., 6-hydroxynicotinic acid) emphasize avoiding inhalation and ensuring proper waste disposal . Neutralize acidic byproducts with sodium bicarbonate before disposal to mitigate environmental hazards .

Q. How should researchers characterize the molecular structure of this compound?

Employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., -OH and -Cl stretches) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments. Compare spectral data to published values for chlorinated nicotinic acid derivatives . Mass spectrometry (electron ionization) can confirm the molecular ion peak (C₆H₄ClNO₂, m/z ≈ 157.55) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Optimize data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to refine overlapping lattices . Pair crystallographic results with ORTEP-3 graphical models to visualize bond angles and torsional strain .

Q. What strategies address contradictions between computational and experimental spectroscopic data?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare them with experimental results. Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or proton exchange phenomena. Validate computational models using high-resolution mass spectrometry (HRMS) and adjust solvation parameters in simulations .

Q. How to design a systematic study on the acid-base reactivity of this compound?

Conduct potentiometric titrations in aqueous and non-aqueous solvents (e.g., DMSO) to determine pKa values. Monitor tautomeric equilibria using UV-Vis spectroscopy at varying pH. For mechanistic insights, employ isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways . Document experimental protocols rigorously to ensure reproducibility, per IUPAC guidelines .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

Apply ANOVA to compare yields and purity across ≥3 independent syntheses. Use principal component analysis (PCA) on FTIR/NMR datasets to identify outlier batches. For impurity profiling, integrate HPLC peak areas and calculate relative standard deviations (RSD <5% for validated methods) .

Data Management and Reproducibility

Q. How should researchers document experimental procedures for peer review?

Follow Beilstein Journal guidelines: Include detailed synthesis protocols, characterization data (e.g., NMR shifts, HPLC chromatograms), and raw spectral files as supplementary information. For crystallography, deposit CIF files in the Cambridge Structural Database and cite deposition numbers .

Q. What criteria validate the identification of novel derivatives of this compound?

For new compounds, provide elemental analysis (C, H, N within ±0.4% of theoretical values), high-resolution mass spectra (error <5 ppm), and X-ray diffraction data. Cross-validate purity using two orthogonal methods (e.g., TLC and HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.